- Labelling of GW796406X with (M+4)-methylcopperJournal of Labelled Compounds and Radiopharmaceuticals, 2007, 50(5-6), 500-501,
Cas no 90719-30-5 (Locostatin)

Locostatin structure
Nome do Produto:Locostatin
Locostatin Propriedades químicas e físicas
Nomes e Identificadores
-
- (4S)-N-Crotonyl-4-benzyl-2-oxazolidinone
- (N-CROTONYL)-(4S)-BENZYL-2-OXAZOLIDINONE
- (N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE
- (4S)-3-[(E)-BUT-2-ENOYL]-4-BENZYL-2-OXAZOLIDINONE
- (4S)-N-[(2E)-but-2-enoyl]-4-phenylmethyl-1,3-oxazolidin-2-one
- (N-Crotonyl)-(R)-4-benzyl-2-oxazolidinone
- (R)-4-BENZYL-3-CROTONYL-2-OXAZOLIDINONE
- (S)-3-((E)-but-2-enoyl)-4-benzyloxazolidin-2-one
- (S)-3-((E)-but-2-enoyl)-4-benzyloxazolidinone
- (S,E)-3-(but-2'-enoyl)-4-benzyloxazolidin-2-one
- (S,E)-4-benzyl-3-(but-2-enoyl)oxazolidin-2-one
- 4-(S)-benzyl-((
- (4S)-3-[(E)-1-Oxo-2-butenyl]-4-(phenylmethyl)-2-oxazolidinone
- UIC-1005
- (4S)-3-[(2E)-1-Oxo-2-buten-1-yl]-4-(phenylmethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 3-(1-oxo-2-butenyl)-4-(phenylmethyl)-, [S-(E)]- (ZCI)
- 2-Oxazolidinone, 3-[(2E)-1-oxo-2-butenyl]-4-(phenylmethyl)-, (4S)- (9CI)
- (4S)-4-Benzyl-3-((E)-2-butenoyl)oxazolidin-2-one
- Locostatin
- UIC 1005
- Locostatin, >=98% (HPLC)
- F96187
- (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one
- Cell Sheet Migration Inhibitor, Locostatin
- (S)-(+)-4-Benzyl-3-crotonyl-2-oxazolidinone, 97%
- AKOS015913245
- (S)-3-(1-Oxo-2-butenyl)-4-(phenylmethyl)-2-oxazolidinone; (4S)-3-(1-Oxo-2-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone
- (E/Z)-Locostatin
- DA-54986
- UTZAFVPPWUIPBH-QSLRECBCSA-N
- DTXCID901021597
- CS-W014127
- (4S)-4-benzyl-3-((E)-but-2-enoyl)-1,3-oxazolidin-2-one
- (S,E)-4-benzyl-3-but-2-enoyloxazolidin-2-one
- AS-41290
- 90719-30-5
- (S)-(+)-4-Benzyl-3-crotonyl-2-oxazolidi
- SCHEMBL5058895
- CS-0136354
- 133812-16-5
- HY-W013411A
- (4S)-4-benzyl-3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one
- SCHEMBL5058893
- DTXSID40879994
- (4S)-3-((E)-2-butenoyl)-4-benzyl-2-oxazolidinone
- HY-W013411
- MFCD00278769
-
- MDL: MFCD00278769
- Inchi: 1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/b6-2+/t12-/m0/s1
- Chave InChI: UTZAFVPPWUIPBH-QSLRECBCSA-N
- SMILES: C(C1C=CC=CC=1)[C@H]1COC(=O)N1C(=O)/C=C/C
Propriedades Computadas
- Massa Exacta: 197.10500
- Massa monoisotópica: 245.10519334g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 4
- Complexidade: 345
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 46.6Ų
- Contagem de Tautomeros: nothing
- Carga de Superfície: 0
- XLogP3: 2.5
Propriedades Experimentais
- Cor/Forma: Not available
- Ponto de Fusão: 84-88 °C(lit.)
- Solubilidade: DMSO: ≥30mg/mL
- PSA: 46.61000
- LogP: 1.29870
- Solubilidade: Not available
Locostatin Informações de segurança
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Instrução de Segurança: S24/25
- Condição de armazenamento:2-8°C
Locostatin Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206994-50mg |
Locostatin |
90719-30-5 | 98% | 50mg |
¥1621 | 2023-02-17 | |
Chemenu | CM529116-50mg |
(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |
90719-30-5 | 98% | 50mg |
$67 | 2024-07-20 | |
Ambeed | A127375-1g |
(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |
90719-30-5 | 98% | 1g |
$957.0 | 2025-02-24 | |
MedChemExpress | HY-W013411A-50mg |
Locostatin |
90719-30-5 | 99.82% | 50mg |
¥2800 | 2024-07-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13378-10mg |
Locostatin |
90719-30-5 | 98% | 10mg |
¥891.00 | 2023-09-09 | |
Chemenu | CM529116-250mg |
(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |
90719-30-5 | 98% | 250mg |
$192 | 2024-07-20 | |
MedChemExpress | HY-W013411A-5mg |
Locostatin |
90719-30-5 | 99.82% | 5mg |
¥468 | 2024-07-21 | |
MedChemExpress | HY-W013411A-10mM*1 mL in DMSO |
Locostatin |
90719-30-5 | 99.82% | 10mM*1 mL in DMSO |
¥514 | 2024-07-21 | |
1PlusChem | 1P006BIH-250mg |
(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE |
90719-30-5 | 97% | 250mg |
$584.00 | 2025-02-21 | |
Axon Medchem | 2590-10mg |
Locostatin |
90719-30-5 | 100% | 10mg |
€60.00 | 2025-03-06 |
Locostatin Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Triethylamine , Lithium chloride Solvents: Tetrahydrofuran ; -15 °C; -15 °C → rt; 12 h, rt
Referência
- Stereocontrolled total synthesis of (-)-kainic acidOrganic Letters, 2007, 9(9), 1635-1638,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -78 °C
1.2 30 min, -78 °C; -78 °C → 0 °C; 15 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 30 min, -78 °C; -78 °C → 0 °C; 15 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referência
- A Concise Diels-Alder Strategy for the Asymmetric Synthesis of (+)-Albicanol, (+)-Albicanyl Acetate, (+)-Dihydrodrimenin, and (-)-DihydroisodrimeninolOrganic Letters, 2009, 11(15), 3178-3181,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; 15 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 30 min, -78 °C; 15 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Palladium-Catalyzed Diastereoselective Synthesis of 3-Arylbutanoic Acid DerivativesJournal of Organic Chemistry, 2017, 82(23), 12286-12293,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.2 rt; 5 h, rt
1.3 Reagents: Water ; rt
1.2 rt; 5 h, rt
1.3 Reagents: Water ; rt
Referência
- Stereoselective synthesis of an alarm pheromone of Grematogaster ants using (4S)-4-benzyloxazolidinone as chiral auxiliaryChemistry of Natural Compounds, 2010, 46(1), 83-85,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; -78 °C → rt
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; -78 °C → rt
Referência
- Highly diastereoselective conjugate additions of monoorganocopper reagents to chiral imidesTetrahedron, 2004, 60(9), 2097-2110,
Locostatin Raw materials
Locostatin Preparation Products
Locostatin Literatura Relacionada
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
4. Book reviews
-
5. Book reviews
90719-30-5 (Locostatin) Produtos relacionados
- 1552919-72-8(1,3,5-Triazin-2(1H)-one, 6-amino-4-(5-bromo-2-furanyl)-)
- 2680752-79-6(benzyl N-({1-chlorospiro[2.3]hexan-1-yl}methyl)carbamate)
- 1339444-04-0([2-(diethylamino)ethyl][(oxan-4-yl)methyl]amine)
- 2228488-97-7(tert-butyl N-3-amino-2-(pyrimidin-5-yl)propylcarbamate)
- 2126163-37-7(2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid)
- 1070870-41-5(2-bromo-4-chloro-3-iodoPyridine)
- 2249801-12-3(MD2-Tlr4-IN-1)
- 1373028-74-0(Tert-Butyl 4-(Aminomethyl)-4-(Pyrimidin-2-Yl)Piperidine-1-Carboxylate(WX160050))
- 478039-24-6(3-Fluoropropyl 4-1,2,4triazolo1,5-apyrimidin-7-ylphenyl ether)
- 1226436-57-2(2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:90719-30-5)Locostatin

Pureza:99%/99%
Quantidade:250mg/1g
Preço ($):240.0/861.0